Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate is a chemical compound belonging to the class of imidazo[1,2-b]pyrazoles These compounds are characterized by their fused heterocyclic structure, which includes both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminomethyl-3-oxo-1H-pyrazole-4-carboxylate with hydrazine hydrate in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and pressure are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound acid.
Reduction: Reduced forms of the compound can be obtained.
Substitution: Various substituted derivatives can be synthesized depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate
Uniqueness: Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate is unique due to its specific structural features and potential applications. While similar compounds may share the imidazo[1,2-b]pyrazole core, the presence of the ethyl ester group and the dihydro modification contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)6-5-7-9-3-4-11(7)10-6/h5,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYNJSKIIWLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCNC2=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.